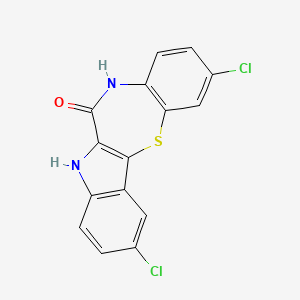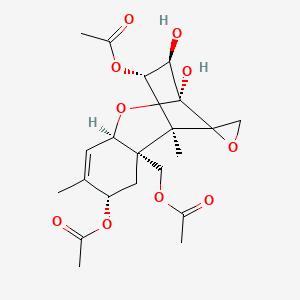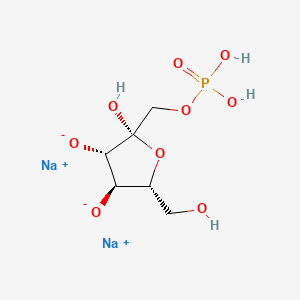
beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt: is a chemical compound with the molecular formula C6H11Na2O9P. It is a phosphorylated derivative of fructose, specifically a disodium salt form. This compound is often used in biochemical research and has various applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt typically involves the phosphorylation of beta-D-fructofuranose. This process can be achieved through the reaction of beta-D-fructofuranose with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective phosphorylation at the desired position on the fructofuranose molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final disodium salt form.
化学反応の分析
Types of Reactions
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can produce a variety of functionalized fructofuranose compounds.
科学的研究の応用
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biochemical products and as an additive in certain industrial processes.
作用機序
The mechanism of action of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The phosphorylation state of the compound plays a crucial role in its activity and interactions within biological systems.
類似化合物との比較
Similar Compounds
- Beta-D-Fructofuranose 2-phosphate
- Beta-D-Fructofuranose 6-phosphate
- Alpha-D-Glucose 1-phosphate
Uniqueness
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific phosphorylation at the 1-position of the fructofuranose molecule. This distinct structural feature imparts unique chemical and biological properties, differentiating it from other phosphorylated sugars.
特性
CAS番号 |
99192-54-8 |
|---|---|
分子式 |
C6H11Na2O9P |
分子量 |
304.10 g/mol |
IUPAC名 |
disodium;(2R,3S,4S,5R)-2-hydroxy-5-(hydroxymethyl)-2-(phosphonooxymethyl)oxolane-3,4-diolate |
InChI |
InChI=1S/C6H11O9P.2Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;;/h3-5,7,10H,1-2H2,(H2,11,12,13);;/q-2;2*+1/t3-,4-,5+,6-;;/m1../s1 |
InChIキー |
XADWIZGYDSTQGF-LDOMYYAMSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+] |
正規SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


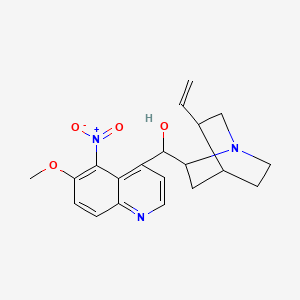
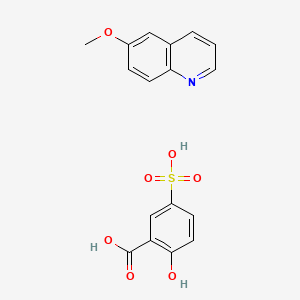
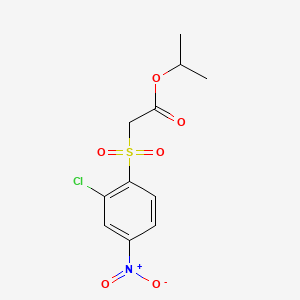



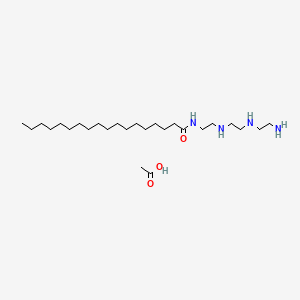
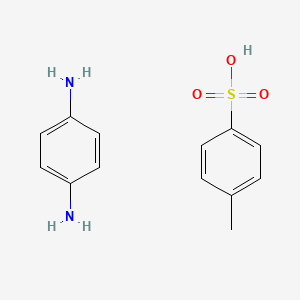
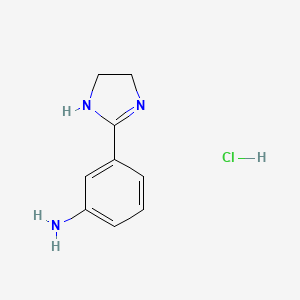
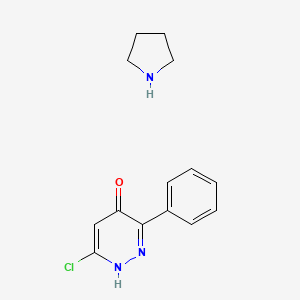
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
